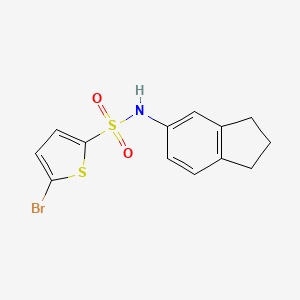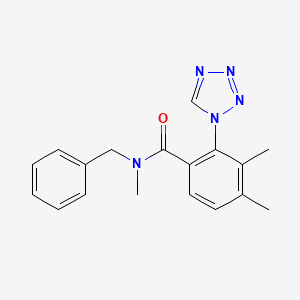![molecular formula C21H23NO4S B12169029 (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(2-methoxyethyl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione](/img/structure/B12169029.png)
(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(2-methoxyethyl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(2-methoxyethyl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione is a complex organic compound that features a pyrrolidine-2,3-dione core with various functional groups attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(2-methoxyethyl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione typically involves multi-step organic reactions. The key steps may include:
- Formation of the pyrrolidine-2,3-dione core through cyclization reactions.
- Introduction of the thiophen-2-yl group via a coupling reaction.
- Addition of the hydroxy group through hydroxylation.
- Attachment of the methoxyethyl and propan-2-yl phenyl groups through alkylation and arylation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy and thiophen-2-yl groups.
Reduction: Reduction reactions could target the carbonyl groups in the pyrrolidine-2,3-dione core.
Substitution: Substitution reactions may occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(2-methoxyethyl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology and Medicine
In biology and medicine, this compound may exhibit biological activity, making it a candidate for drug development. Its potential therapeutic applications could include anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action for (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(2-methoxyethyl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione would depend on its specific biological target. Potential mechanisms could involve:
- Binding to enzymes or receptors, inhibiting or activating their function.
- Interacting with cellular pathways to modulate biological processes.
- Inducing changes in cellular structures or signaling pathways.
類似化合物との比較
Similar Compounds
- (4E)-4-[hydroxy(phenyl)methylidene]-1-(2-methoxyethyl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione
- (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(2-ethoxyethyl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione
Uniqueness
The uniqueness of (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(2-methoxyethyl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.
特性
分子式 |
C21H23NO4S |
|---|---|
分子量 |
385.5 g/mol |
IUPAC名 |
4-hydroxy-1-(2-methoxyethyl)-2-(4-propan-2-ylphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C21H23NO4S/c1-13(2)14-6-8-15(9-7-14)18-17(19(23)16-5-4-12-27-16)20(24)21(25)22(18)10-11-26-3/h4-9,12-13,18,24H,10-11H2,1-3H3 |
InChIキー |
WWMUVBBCAWMQCP-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=C(C=C1)C2C(=C(C(=O)N2CCOC)O)C(=O)C3=CC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-benzoyl-5-(3-bromophenyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12168961.png)
![1-(6-methoxy-3-pyridazinyl)-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B12168963.png)
![N-[4-(acetylsulfamoyl)phenyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide](/img/structure/B12168964.png)

![3,5-dimethyl-6-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-7H-furo[3,2-g]chromen-7-one](/img/structure/B12168996.png)
![(4-{(Z)-[2-[(4-hydroxyphenyl)(methyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B12169000.png)

![2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(4-ethoxy-3-methoxyphenyl)methylideneamino]acetamide](/img/structure/B12169016.png)
![(4E)-N-[4-(acetylamino)phenyl]-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide](/img/structure/B12169017.png)
![4-(Furan-2-yl)-2-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1,5-benzothiazepine](/img/structure/B12169019.png)
![2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]acetamide](/img/structure/B12169035.png)

![2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-(1H-1,2,4-triazol-3-yl)acetamide](/img/structure/B12169042.png)
